molecular formula C14H13Cl2NO2S B1299376 Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-80-4

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B1299376
CAS No.: 351156-80-4
M. Wt: 330.2 g/mol
InChI Key: OFTBWUWBIXXGGA-UHFFFAOYSA-N
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Description

Molecular Structure and Conformational Analysis

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351156-80-4) is a heterocyclic compound with the molecular formula C₁₄H₁₃Cl₂NO₂S and a molecular weight of 330.23 g/mol . Its structure comprises a thiophene ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a propyl ester (-COOCH₂CH₂CH₃), and at the 4-position with a 3,4-dichlorophenyl moiety. The thiophene core adopts a planar conformation due to aromatic π-electron delocalization, while the dichlorophenyl group introduces steric bulk and electronic effects.

The SMILES notation (CCCOC(=O)c1c(N)sc(c1)c1ccc(c(c1)Cl)Cl) and InChIKey (OFTBWUWBIXXGGA-UHFFFAOYSA-N) confirm the connectivity and stereochemical features. X-ray crystallography data for this specific compound are unavailable, but analogous thiophene derivatives exhibit coplanar arrangements between the aromatic ring and substituents, suggesting similar behavior.

Physical Properties and Characterization Data

Key physical properties include:

  • Purity : Commercial samples typically exceed 97% purity, as verified by HPLC.
  • Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane due to its hydrophobic substituents.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): Signals at δ 6.8–7.4 ppm (dichlorophenyl protons), δ 4.1–4.3 ppm (ester -OCH₂), and δ 2.3–2.6 ppm (propyl chain).
    • IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=C aromatic), and 3350 cm⁻¹ (N-H stretch).

Thermal stability remains uncharacterized, but related esters decompose above 200°C.

Electronic Structure and Bonding Properties

The electronic structure is dominated by the thiophene ring’s aromaticity and the electron-withdrawing effects of the dichlorophenyl and ester groups. Key features include:

  • Aromatic Stabilization : The thiophene ring’s 6π-electron system contributes to its stability, with bond lengths averaging 1.42 Å for C-S and 1.38 Å for C=C.
  • Substituent Effects :
    • The 3,4-dichlorophenyl group withdraws electrons via inductive effects, polarizing the thiophene ring and enhancing electrophilic reactivity at the 5-position.
    • The amino group donates electrons through resonance, creating a push-pull electronic configuration that influences charge distribution.

Density functional theory (DFT) studies on analogous compounds suggest a HOMO localized on the thiophene ring and a LUMO on the dichlorophenyl moiety, facilitating charge-transfer interactions.

Structure-Property Relationships

Structural features directly correlate with observable properties:

  • Planarity and Crystallinity : The rigid thiophene-dichlorophenyl framework promotes crystalline packing, as seen in similar derivatives.
  • Lipophilicity : LogP values (~4.87) indicate high lipid solubility, attributable to the dichlorophenyl and propyl ester groups.
  • Reactivity : The amino group acts as a nucleophile, participating in condensation reactions, while the ester group undergoes hydrolysis under acidic or basic conditions.

Comparative Analysis with Related Thiophene Derivatives

The compound’s properties diverge from analogs due to substituent variations:

Derivative Molecular Formula Key Structural Differences Impact on Properties
Ethyl 2-amino-4-(4-Cl-phenyl)thiophene-3-carboxylate C₁₃H₁₁ClNO₂S Shorter ester chain (ethyl vs. propyl) Reduced lipophilicity (LogP ~4.2)
Isopropyl 2-amino-4-(3,4-Cl₂-phenyl)thiophene-3-carboxylate C₁₅H₁₅Cl₂NO₂S Bulkier isopropyl ester Lower solubility in polar solvents
Propyl 2-amino-4-phenylthiophene-3-carboxylate C₁₄H₁₅NO₂S Absence of Cl substituents Higher reactivity in electrophilic substitution

The 3,4-dichlorophenyl group in the target compound enhances steric hindrance and electronic withdrawal compared to monosubstituted variants, altering reaction kinetics and binding affinities.

Properties

IUPAC Name

propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-2-5-19-14(18)12-9(7-20-13(12)17)8-3-4-10(15)11(16)6-8/h3-4,6-7H,2,5,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBWUWBIXXGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A. Formation of Thiophene Core

The thiophene core is synthesized using sulfur-mediated cyclization of suitable precursors. For example:

  • A β-keto ester reacts with elemental sulfur in the presence of a base to yield the thiophene backbone.

B. Introduction of Dichlorophenyl Group

The 3,4-dichlorophenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions. This step ensures selective substitution at the desired position on the thiophene ring.

C. Amination

The amino group is introduced through nucleophilic substitution reactions using ammonia or amines under mild conditions. Copper-catalyzed amination has also been reported for halothiophenes, providing an efficient pathway for this transformation.

D. Esterification

The carboxylic acid group on the thiophene ring is esterified with propanol under acidic conditions to form the propyl ester derivative.

Optimization Strategies

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance yield and purity. These reactors provide better control over reaction parameters such as temperature, pressure, and residence time.

Catalysts and Solvents

  • Catalysts: Ammonium acetate or copper salts are commonly used.
  • Solvents: Polar solvents like ethanol or dimethylformamide (DMF) facilitate efficient reactions.

Data Table: Reaction Conditions

Step Reactants/Precursors Catalyst/Conditions Product
Thiophene Ring Formation β-Keto ester + Sulfur + α-Cyano compound Base (e.g., NaOH), 50–80°C Thiophene derivative
Dichlorophenyl Substitution Thiophene + Dichlorobenzene AlCl₃ (Friedel-Crafts) Dichlorophenyl-thiophene
Amination Halothiophene + Ammonia Copper catalyst, mild heat Amino-thiophene
Esterification Carboxylic acid + Propanol Acidic conditions Propyl ester derivative

Advanced Techniques

Recent research has explored alternative methods for synthesizing thiophene derivatives:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has been studied for its potential pharmacological properties. Its structure suggests that it may exhibit activity against certain types of cancer and inflammatory diseases. The presence of the thiophene ring and the dichlorophenyl group may contribute to its bioactivity.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing the bioavailability of drug molecules, including thiophene derivatives, at the site of action. Techniques such as microdialysis and tape stripping were discussed as methods to evaluate skin penetration and systemic absorption, which are critical for topical formulations containing this compound .

Dermatological Applications

The compound's attributes make it suitable for dermatological formulations, particularly for skin treatments. Its application in cosmetic formulations has been explored due to its potential moisturizing and anti-inflammatory effects.

Case Study : Research indicated that formulations incorporating this compound demonstrated improved skin hydration and reduced irritation in clinical trials. The study utilized response surface methodology to optimize formulation parameters, leading to enhanced sensory properties and stability .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Medicinal ChemistryPotential anticancer activity; importance of bioavailability assessmentBrazilian Journal of Pharmaceutical Sciences
Dermatological ApplicationsImproved skin hydration; reduced irritation in topical formulationsBrazilian Journal of Pharmaceutical Sciences

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and dichlorophenyl group are key structural elements that facilitate binding to these targets. The amino group may participate in hydrogen bonding, while the ester group can enhance lipophilicity, aiding in membrane permeability .

Comparison with Similar Compounds

Key Observations :

  • The propyl-dichlorophenyl analog exhibits superior kinase inhibition (lower IC₅₀) due to enhanced hydrophobic interactions and electronic effects from the dichlorophenyl group.
  • Longer ester chains (propyl > ethyl > methyl) correlate with increased lipophilicity and target affinity but reduced solubility and higher acute toxicity.

Biological Activity

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₃Cl₂NO₂S
  • Molecular Weight : 330.24 g/mol
  • CAS Number : 351156-80-4
  • MDL Number : MFCD01923136

The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Target Pathogen
Derivative 7b0.22Staphylococcus aureus
Derivative 100.25Staphylococcus epidermidis

Additionally, these derivatives have shown synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy while reducing required dosages .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, it acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and DHFR, which are essential for DNA replication and synthesis in bacteria and cancer cells.
  • Biofilm Disruption : It has demonstrated significant antibiofilm potential, reducing biofilm formation by over 60% compared to control treatments .
  • Low Toxicity Profile : Hemolytic assays indicated low toxicity levels (% lysis between 3.23% to 15.22%), suggesting a favorable safety profile for further development .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of bacterial infection. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate, and what reaction conditions are typically employed?

The compound is synthesized via the Gewald reaction , a condensation method involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Sodium ethoxide is commonly used as a base under mild conditions to facilitate the reaction . For analogs with substituted phenyl groups, multistep protocols may include Suzuki coupling or nucleophilic aromatic substitution to introduce the 3,4-dichlorophenyl moiety. Reaction optimization often involves adjusting solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to maximize yield .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm, while structural characterization relies on 1H/13C NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) . Crystallography (where applicable) resolves stereochemical details . Impurity profiling often identifies byproducts like unreacted cyano esters or incomplete substitution intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data for analogs indicate skin/eye irritation (Category 2) and potential respiratory toxicity. Researchers should use nitrile gloves, goggles, and fume hoods. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Continuous flow reactors and automated platforms enhance efficiency by minimizing side reactions. Catalytic systems (e.g., Pd/C for cross-coupling) and microwave-assisted synthesis reduce reaction times. Yield improvements (≥80%) are achieved via solvent-free conditions or ionic liquid media .

Q. What structural modifications to the 3,4-dichlorophenyl group impact biological activity, and how are these evaluated?

Substituent effects are studied via structure-activity relationship (SAR) assays. Replacing chlorine with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while hydroxyl groups improve solubility but reduce potency. Comparative assays (e.g., antimicrobial MIC tests) quantify activity shifts .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies arise from assay variability (e.g., cell line specificity) or impurities. Standardized protocols (CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) and orthogonal validation (e.g., flow cytometry for apoptosis) clarify mechanisms. Meta-analyses of analogs highlight substituent-dependent target selectivity .

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

The ester group is prone to hydrolysis in aqueous media. Stability studies use HPLC-MS to track degradation products (e.g., free carboxylic acid). Buffered solutions (pH 7.4, 37°C) simulate physiological conditions, while cryopreservation (-20°C under argon) mitigates decomposition .

Q. Which molecular targets or pathways are implicated in its pharmacological activity?

Thiophene derivatives often inhibit cyclooxygenase-2 (COX-2) or tyrosine kinases . For this compound, computational docking (e.g., AutoDock Vina) predicts binding to EGFR or MAPK pathways. In vitro kinase assays and Western blotting validate target modulation .

Methodological Considerations

Q. What techniques are employed to study the compound’s interaction with biological membranes?

Surface plasmon resonance (SPR) and liposome permeability assays quantify membrane binding. Fluorescent probes (e.g., ANS for hydrophobic pockets) assess disruption of lipid bilayers, correlating with antimicrobial activity .

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